N-Cyano-N'-(hydroxymethyl)guanidine
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Overview
Description
N-Cyano-N’-(hydroxymethyl)guanidine is a chemical compound with the molecular formula C3H6N4O It is a derivative of guanidine, characterized by the presence of both a cyano group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-N’-(hydroxymethyl)guanidine typically involves the reaction of cyanamide with formaldehyde under basic conditions. The reaction proceeds as follows:
- Cyanamide reacts with formaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate N-(hydroxymethyl)cyanamide.
- The intermediate then undergoes further reaction to yield N-Cyano-N’-(hydroxymethyl)guanidine.
Industrial Production Methods: Industrial production of N-Cyano-N’-(hydroxymethyl)guanidine follows similar synthetic routes but on a larger scale. The process involves:
- Continuous feeding of cyanamide and formaldehyde into a reactor.
- Maintaining the reaction mixture at an optimal temperature and pH to ensure maximum yield.
- Purification of the product through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: N-Cyano-N’-(hydroxymethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products:
Oxidation: Oxo derivatives of N-Cyano-N’-(hydroxymethyl)guanidine.
Reduction: Amino derivatives.
Substitution: Various substituted guanidines depending on the substituent introduced.
Scientific Research Applications
N-Cyano-N’-(hydroxymethyl)guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex guanidine derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cyano-N’-(hydroxymethyl)guanidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect biochemical pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
N-Cyano-N’-(1-methylethyl)guanidine: Similar structure but with an isopropyl group instead of a hydroxymethyl group.
N-Cyano-N’-(methyl)guanidine: Contains a methyl group instead of a hydroxymethyl group.
Comparison:
Uniqueness: N-Cyano-N’-(hydroxymethyl)guanidine is unique due to the presence of both a cyano and a hydroxymethyl group, which imparts distinct chemical properties and reactivity.
Reactivity: The hydroxymethyl group provides additional sites for chemical modification, making it more versatile in synthetic applications compared to its analogs.
Properties
CAS No. |
34378-54-6 |
---|---|
Molecular Formula |
C3H6N4O |
Molecular Weight |
114.11 g/mol |
IUPAC Name |
1-cyano-2-(hydroxymethyl)guanidine |
InChI |
InChI=1S/C3H6N4O/c4-1-6-3(5)7-2-8/h8H,2H2,(H3,5,6,7) |
InChI Key |
XFIZJENETBUYNB-UHFFFAOYSA-N |
Isomeric SMILES |
C(/N=C(\N)/NC#N)O |
Canonical SMILES |
C(N=C(N)NC#N)O |
Origin of Product |
United States |
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